molecular formula C18H32N3O6P B1584298 4-Nitrophenyl phosphate bis(cyclohexylammonium) salt CAS No. 52483-84-8

4-Nitrophenyl phosphate bis(cyclohexylammonium) salt

Cat. No.: B1584298
CAS No.: 52483-84-8
M. Wt: 417.4 g/mol
InChI Key: KXNNUYCXODNFBD-UHFFFAOYSA-N
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Description

4-Nitrophenyl phosphate bis(cyclohexylammonium) salt is a chemical compound that combines phosphoric acid with 4-nitrophenyl ester and cyclohexanamine in a 1:2 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) typically involves the reaction of 4-nitrophenol with phosphoric acid to form the mono(4-nitrophenyl) ester. This intermediate is then reacted with cyclohexanamine under controlled conditions to yield the final compound. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl phosphate bis(cyclohexylammonium) salt can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrophenol derivatives.

    Reduction: Formation of aminophenol derivatives.

    Substitution: Formation of substituted phosphoric acid esters.

Scientific Research Applications

4-Nitrophenyl phosphate bis(cyclohexylammonium) salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in enzyme assays and biochemical studies.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in phosphorylation reactions, and modulate biochemical pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2)
  • Phosphoric acid, mono(4-nitrophenyl) ester, disodium salt
  • Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)

Comparison: 4-Nitrophenyl phosphate bis(cyclohexylammonium) salt is unique due to its specific combination with cyclohexanamine, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

cyclohexanamine;(4-nitrophenyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNNUYCXODNFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886005
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52483-84-8
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052483848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl dihydrogen phosphate, compound with cyclohexylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
Reactant of Route 2
4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
Reactant of Route 3
4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
Reactant of Route 4
4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
Reactant of Route 5
4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
Reactant of Route 6
4-Nitrophenyl phosphate bis(cyclohexylammonium) salt

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